molecular formula C14H20ClN3O B13357918 N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide

N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide

Cat. No.: B13357918
M. Wt: 281.78 g/mol
InChI Key: JGSGZCOKLPLLHZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 2-chlorobenzyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide typically involves the reaction of 2-chlorobenzylamine with 4-ethylpiperazine in the presence of a suitable coupling agent. One common method involves the use of carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide is unique due to its specific combination of functional groups and its ability to interact with a variety of molecular targets. This uniqueness makes it a valuable compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C14H20ClN3O/c1-2-17-7-9-18(10-8-17)14(19)16-11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3,(H,16,19)

InChI Key

JGSGZCOKLPLLHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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